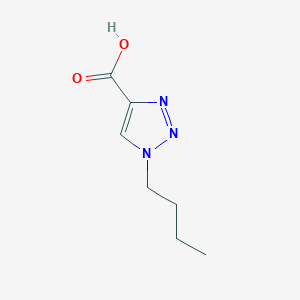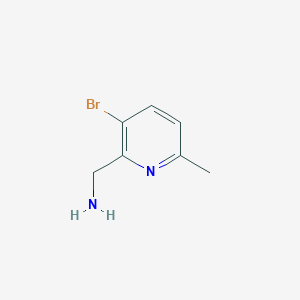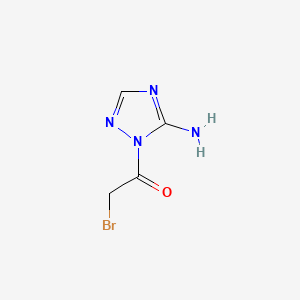
1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are of significant interest in various scientific fields, including chemistry, biology, and medicine. The 1,2,4-triazole ring is a crucial structural component in many pharmaceuticals, pesticides, and functional materials .
Preparation Methods
The synthesis of 1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one typically involves the amidoalkylation of 3-amino-1,2,4-triazole. This reaction is carried out in the presence of triethylamine and N-(1,2,2,2-tetrachloroethyl)carboxamides in 1,4-dioxane. The reaction selectively occurs at the endocyclic nitrogen atom N-1, leading to the formation of the desired compound . The reaction products are usually isolated in high yields and characterized using techniques such as 1H NMR and 13C NMR spectroscopy .
Chemical Reactions Analysis
1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation states and reduced forms.
Amidoalkylation: As mentioned earlier, the compound can be synthesized through amidoalkylation reactions involving 3-amino-1,2,4-triazole.
Common reagents used in these reactions include triethylamine, 1,4-dioxane, and N-(1,2,2,2-tetrachloroethyl)carboxamides . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one involves its interaction with specific molecular targets and pathways. The 1,2,4-triazole ring is known to interact with various enzymes and receptors, leading to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific derivative and its application.
Comparison with Similar Compounds
1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one can be compared with other similar compounds, such as:
N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides: These compounds are synthesized through similar amidoalkylation reactions and have similar biological activities.
3-amino-1,2,4-triazole derivatives: These compounds share the 1,2,4-triazole ring structure and exhibit similar biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C4H5BrN4O |
|---|---|
Molecular Weight |
205.01 g/mol |
IUPAC Name |
1-(5-amino-1,2,4-triazol-1-yl)-2-bromoethanone |
InChI |
InChI=1S/C4H5BrN4O/c5-1-3(10)9-4(6)7-2-8-9/h2H,1H2,(H2,6,7,8) |
InChI Key |
YESDTKNUXRVMLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=N1)N)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


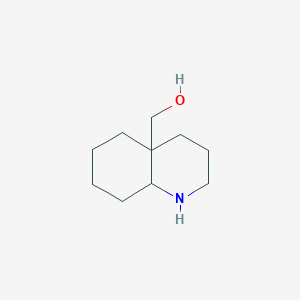
![2-[(3-Chloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B13564315.png)
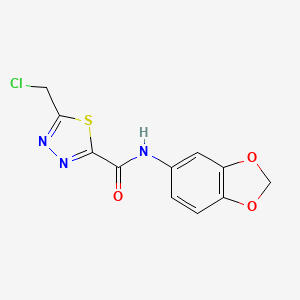
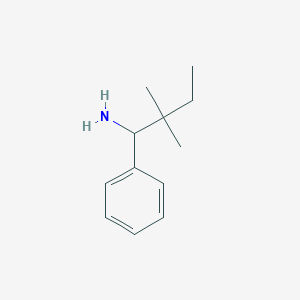
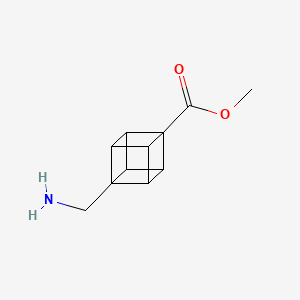
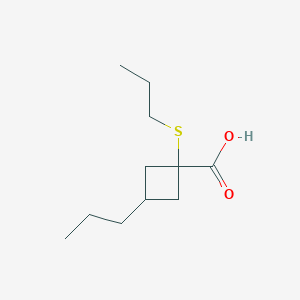
![3-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13564340.png)
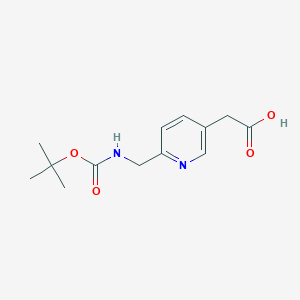
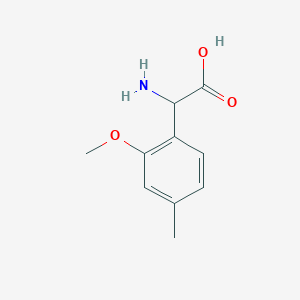
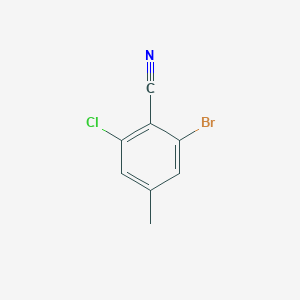
![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B13564356.png)
